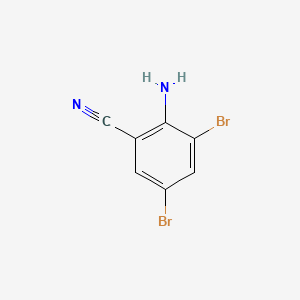

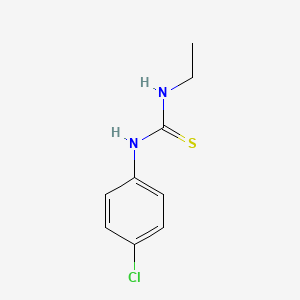

![molecular formula C27H16F6N2O6 B1363443 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane CAS No. 69563-87-7](/img/structure/B1363443.png)

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane

Descripción general

Descripción

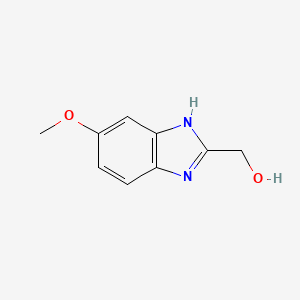

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (CAS# 69563-87-7) is a useful building block synthesized under ultrasonic activation . It is an intermediate in the synthesis of soluble sulfonated naphthalenic polyimides as materials for proton exchange membranes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: (CF3)2C (C6H4OC6H4NH2)2 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 578.42 , a predicted boiling point of 548.4±50.0 °C , and a predicted density of 1.444±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Polymer Science

Synthesis in Fluorine-Containing Polyamides : This compound is involved in the synthesis of a fluorine-containing diamine, which is used to create fluorine-containing polyamides and copolyamides. These polyamides exhibit high thermal stability and are crystalline in nature, except for specific variations. Their application in polar aprotic solvents is notable due to their inherent viscosities and thermal properties (Liaw & Wang, 1996).

Polybenzoxazole Monomer Synthesis : This compound is synthesized through a reaction involving 2,2-bis(4-hydroxyphenyl)hexafluoropropane, and it's instrumental in creating fluorine-containing polybenzoxazole monomers. These compounds are characterized using various techniques, highlighting their significance in material science (Fu Ju-sun, 2007).

Aromatic Polyimides Development : Utilized in the preparation of soluble and light-colored fluorinated polyimides, this compound plays a critical role in developing materials with high thermal stability and desirable optical properties. The inclusion of fluorinated groups influences the color lightness of these polyimides, making them suitable for specific industrial applications (Yang, Chen, & Chen, 2003).

Development of Soluble Polyimides : It serves as a precursor in the synthesis of soluble polyimides, demonstrating its versatility in polymer chemistry. These polyimides, characterized by low melt viscosity, are important in various industrial applications due to their solubility and thermal properties (Matvelashvili et al., 1995).

Applications in Material and Chemical Engineering

Polyimide Film Preparation : This compound is pivotal in the synthesis of polyimide films with specific properties. These films are characterized by their mechanical strength, thermal stability, and unique chemical properties, making them suitable for advanced material applications (Xiao-xia, 2014).

Organosoluble Fluorinated Polyimides : Its role in the synthesis of novel fluorinated diamine monomers leads to the development of organosoluble and light-colored fluorinated polyimides. These materials have significant applications due to their physical properties, including tensile strength, glass transition temperatures, and thermal stability (Yang, Chen, & Chen, 2005).

Poly(arylate-imide)s Synthesis : Employed in the synthesis of poly(arylate-imide)s, it is fundamental in creating polymers with high solubility, mechanical strength, and thermal properties. These polymers have potential applications in fields requiring materials with specific thermal and mechanical characteristics (Yang, Chiang, & Chen, 2003).

Safety and Hazards

The safety information for 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propiedades

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H16F6N2O6/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)40-23-13-5-19(6-14-23)34(36)37)18-3-11-22(12-4-18)41-24-15-7-20(8-16-24)35(38)39/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVZDEONRNIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H16F6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371100 | |

| Record name | 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69563-87-7 | |

| Record name | 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane in polymer chemistry?

A1: this compound (I) serves as a crucial precursor in synthesizing a fluorine-containing diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH). This diamine is then used to create fluorine-containing polyamides through direct polycondensation with various aromatic diacids []. These polyamides exhibit desirable properties like high thermal stability, good solubility in polar aprotic solvents, and notable crystallinity, making them suitable for various applications.

Q2: Can you elaborate on the synthesis process of this compound and its subsequent conversion to polyamides?

A2: this compound (I) is synthesized by reacting 2,2-bis(4-hydroxyphenyl)hexafluoropropane with p-chloronitrobenzene in the presence of potassium carbonate []. This reaction results in the formation of the dinitro compound (I). Subsequently, (I) is reduced using hydrazine monohydrate and a Palladium-Carbon catalyst to yield the diamine BAPPH. BAPPH then undergoes direct polycondensation with various aromatic diacids, facilitated by triphenyl phosphite and pyridine in N-methyl-2-pyrrolidinone (NMP) solvent, to produce the final fluorine-containing polyamides [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)